Benzyl tert-butyl cyclopent-4-ene-1,3-diyldicarbamate
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Overview
Description
Benzyl tert-butyl cyclopent-4-ene-1,3-diyldicarbamate is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a cyclopentene ring substituted with benzyl and tert-butyl groups, along with two carbamate functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl tert-butyl cyclopent-4-ene-1,3-diyldicarbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of Benzyl and tert-Butyl Groups: The benzyl and tert-butyl groups are introduced through nucleophilic substitution reactions using appropriate benzyl and tert-butyl halides.
Formation of Carbamate Groups: The carbamate functionalities are introduced by reacting the intermediate compound with isocyanates under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Benzyl tert-butyl cyclopent-4-ene-1,3-diyldicarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or tert-butyl positions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or tert-butyl derivatives.
Scientific Research Applications
Benzyl tert-butyl cyclopent-4-ene-1,3-diyldicarbamate has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Materials Science: Utilized in the design of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of benzyl tert-butyl cyclopent-4-ene-1,3-diyldicarbamate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the reaction conditions. Its carbamate groups can form hydrogen bonds with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- Benzyl tert-butyl cyclopent-2-ene-1,3-diyldicarbamate
- Benzyl tert-butyl cyclopent-4-ene-1,2-diyldicarbamate
- Benzyl tert-butyl cyclopent-4-ene-1,3-diyldicarbamate
Uniqueness
This compound is unique due to its specific substitution pattern on the cyclopentene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C18H24N2O4 |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
benzyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-2-en-1-yl]carbamate |
InChI |
InChI=1S/C18H24N2O4/c1-18(2,3)24-17(22)20-15-10-9-14(11-15)19-16(21)23-12-13-7-5-4-6-8-13/h4-10,14-15H,11-12H2,1-3H3,(H,19,21)(H,20,22) |
InChI Key |
MDMUXXADWNREFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C=C1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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